molecular formula C13H17N3O3 B11851542 tert-Butyl 5-methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine-1-carboxylate

tert-Butyl 5-methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine-1-carboxylate

Cat. No.: B11851542
M. Wt: 263.29 g/mol
InChI Key: HLEBIVNRMMBFOC-UHFFFAOYSA-N
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Description

tert-Butyl 5-methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine-1-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound includes a pyrazole ring fused to a pyridine ring, with various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine-1-carboxylate typically involves the assembly of the pyrazolopyridine systemThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazolopyridines .

Mechanism of Action

The mechanism of action of tert-Butyl 5-methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It can also interact with receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolopyridines, such as:

  • 1H-pyrazolo[3,4-b]pyridine
  • 1H-pyrazolo[3,4-c]pyridine
  • 1H-pyrazolo[4,3-b]pyridine
  • 1H-pyrazolo[4,3-c]pyridine

Uniqueness

tert-Butyl 5-methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine-1-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. The tert-butyl and methoxy groups, in particular, influence its solubility, stability, and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

tert-butyl 5-methoxy-3-methylpyrazolo[3,4-c]pyridine-1-carboxylate

InChI

InChI=1S/C13H17N3O3/c1-8-9-6-11(18-5)14-7-10(9)16(15-8)12(17)19-13(2,3)4/h6-7H,1-5H3

InChI Key

HLEBIVNRMMBFOC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=CN=C(C=C12)OC)C(=O)OC(C)(C)C

Origin of Product

United States

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